molecular formula C10H15N3O3 B1480396 2-((6-(Diethylamino)pyridazin-3-yl)oxy)acetic acid CAS No. 2097949-60-3

2-((6-(Diethylamino)pyridazin-3-yl)oxy)acetic acid

Cat. No.: B1480396
CAS No.: 2097949-60-3
M. Wt: 225.24 g/mol
InChI Key: WCYFATCITCSNLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-((6-(Diethylamino)pyridazin-3-yl)oxy)acetic acid”, there are general methods for the synthesis of related compounds. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids can be synthesized through the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of research focuses on the synthesis and reactivity of pyridazin-3-yl derivatives. For example, pyridazinone derivatives have been synthesized and explored for their potential in creating novel fused azines, indicating the versatility of pyridazin-3-yl compounds in synthesizing complex heterocyclic structures (Ibrahim & Behbehani, 2014). Additionally, the efficacy of novel coupling agents, such as phosphoric acid diethyl esters derived from pyridazin-1-yl compounds, for esterification and amidation reactions, highlights their utility in organic synthesis, offering chemoselective approaches to forming esters and amides with good yields (Won et al., 2007); (Kang et al., 2008).

Antimicrobial and Antioxidant Activities

Research into pyridazin-3-yl derivatives has also extended into the exploration of their biological activities. Compounds within this family have demonstrated antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutic agents. For instance, a study on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives exhibited antimicrobial and antioxidant activities, indicating the pharmacological potential of these compounds (Flefel et al., 2018).

Molecular Docking and In Vitro Screening

The application of molecular docking and in vitro screening techniques to pyridazin-3-yl derivatives has been explored to understand their interaction with biological targets. This approach aids in the rational design of compounds with desired biological activities. For example, the synthesis and molecular docking of novel pyridine and fused pyridine derivatives have been carried out to screen their antimicrobial and antioxidant properties, showcasing the use of computational methods in drug design (Flefel et al., 2018).

Properties

IUPAC Name

2-[6-(diethylamino)pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-13(4-2)8-5-6-9(12-11-8)16-7-10(14)15/h5-6H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYFATCITCSNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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